N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-18-10-8-17(9-11-18)20-24-25-21(27(20)26-12-4-5-13-26)29-15-19(28)23-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRATSJWPUZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a benzimidazole core structure have a broad range of biological activities and can interact with various biological targets.
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies related to this compound.
The molecular formula of this compound is with a molecular weight of 423.9 g/mol. The compound features a triazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5OS |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 903364-30-7 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors to form the desired triazole structure. The synthetic routes typically include the formation of the triazole ring followed by the introduction of the benzyl and acetamide groups.
Antioxidant Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antioxidant properties. For instance, a related study demonstrated that triazole derivatives showed high DPPH scavenging activity with an IC50 value of 7.12 ± 2.32 µg/mL, which was more active than standard antioxidants like BHA (butylated hydroxyanisole) . This suggests that this compound may also possess similar antioxidant capabilities.
Anticancer Potential
The triazole-containing compounds have been studied for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The mechanism often involves interference with mitochondrial function and ATP production .
Antimicrobial Activity
Mercapto-substituted 1,2,4-triazoles have been noted for their antibacterial properties. Studies indicate that these compounds can exhibit significant activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol . This highlights the potential for this compound to be explored further as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Antioxidant Study : A study involving various triazole derivatives showed promising antioxidant activity through DPPH and ABTS scavenging assays .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of similar compounds against cancer cell lines, revealing moderate to high efficacy in inhibiting cell growth .
- Mechanistic Insights : Research into the mechanism of action indicated that some triazole derivatives could inhibit mitochondrial respiration and ATP synthesis, leading to cell death in cancer cells .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group serves as a key reactive site, participating in alkylation and oxidation reactions.
Key Findings :
- S-Alkylation with 2-bromo-1-phenylethanone under alkaline conditions yields analogs with enhanced lipophilicity .
- Controlled oxidation produces sulfoxide intermediates, which exhibit altered biological activity profiles.
Triazole Ring Modifications
The 1,2,4-triazole ring participates in electrophilic substitution and coordination reactions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 position (if unsubstituted) | |
| Metal Coordination | Pd(OAc)₂, PPh₃, DMSO | Formation of palladium complexes for catalytic applications |
Key Findings :
- Nitration under mild conditions introduces nitro groups, enhancing electron-withdrawing effects.
- Palladium complexes derived from the triazole moiety show potential in cross-coupling reactions.
Acetamide Functionalization
The acetamide group undergoes hydrolysis and acylation reactions.
Key Findings :
- Hydrolysis under acidic conditions generates 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, a precursor for further derivatization.
- Acylation improves metabolic stability in pharmacokinetic studies .
Benzyl and 4-Chlorophenyl Reactivity
The benzyl and 4-chlorophenyl groups participate in halogenation and cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl₄, 80°C | Bromination at the benzyl para-position | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Replacement of chloro group with aryl/heteroaryl substituents |
Key Findings :
- Bromination introduces steric bulk, modulating receptor-binding affinity.
- Suzuki coupling enables diversification of the 4-chlorophenyl group for structure-activity relationship (SAR) studies.
Biological Activity and Reaction Correlations
Reactivity directly influences biological efficacy:
| Derivative Type | Key Structural Change | Biological Activity Enhancement | Source |
|---|---|---|---|
| Sulfone analogs | -SO₂- group | 2.5× increased antimicrobial potency | |
| Palladium complexes | Triazole-Pd coordination | Improved anticancer activity (IC₅₀: 8 µM) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which exhibit variations in substituents on the triazole ring and the acetamide’s N-aryl/N-alkyl group. These modifications significantly affect biological activity, solubility, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Effects on Bioactivity: VUAA-1 and OLC-12, with pyridinyl groups at position 5 of the triazole, demonstrate potent agonism of the Orco ion channel, critical for insect olfaction. The benzyl group in the target compound (vs.
Structural Modifications :
- Replacing the triazole’s 4-ethyl group (VUAA-1) with a pyrrol-1-yl moiety (target compound) introduces a five-membered heterocycle, which could stabilize π-π interactions in protein binding pockets.
- The 2-ethoxyphenyl substituent in ’s analog adds an electron-donating group, possibly improving metabolic stability compared to the target’s benzyl group .
Synthetic Pathways: Analogous compounds are synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by Paal-Knorr condensation to introduce pyrrole/pyridine rings . The target compound likely follows a similar route, though specifics are unreported.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are intermediates characterized?
- Methodology : A universal approach involves coupling substituted triazole-thiol intermediates with activated acetamide derivatives via nucleophilic substitution. Key steps include cyclization of hydrazine-carbothioamide precursors to form the 1,2,4-triazole ring and subsequent alkylation. Intermediates are characterized using NMR, IR spectroscopy, and LC-MS for structural validation, alongside elemental analysis for purity assessment .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR : and NMR identify substituent connectivity and electronic environments (e.g., chlorophenyl protons at ~7.4 ppm, triazole/pyrrole ring protons).
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions (e.g., SHELXL refinement ).
- IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm, S-H absence post-alkylation) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodology : Use in silico tools like the PASS program to predict bioactivity (e.g., antimicrobial, anticancer potential) and validate via in vitro assays (e.g., enzyme inhibition, cell viability). Molecular docking identifies binding interactions with target proteins (e.g., kinases, receptors) .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound, especially in multi-step reactions?
- Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Continuous-flow chemistry (e.g., Omura-Sharma-Swern oxidation ) enhances reproducibility. Purification via column chromatography or recrystallization, monitored by HPLC, ensures >95% purity .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
- Methodology :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER, CHARMM) or solvation models to better mimic physiological conditions.
- Validate target specificity : Use knock-out cell lines or competitive binding assays to confirm target engagement .
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to reduce false negatives .
Q. How do crystallographic data refinement challenges (e.g., twinning, disorder) affect structural interpretations?
- Methodology : Use SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms. Validate refinement with R < 0.05 and Δρ < 1 eÅ. Cross-validate with spectroscopic data to confirm moiety orientations .
Q. What approaches elucidate structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Systematic substitution : Modify triazole/pyrrole substituents (e.g., halogens, alkyl groups) and assess bioactivity shifts.
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity trends .
Q. How are discrepancies between in vitro and in vivo efficacy addressed?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and bioavailability (e.g., C, AUC).
- Formulation optimization : Use nanoemulsions or prodrugs to enhance solubility and tissue penetration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
